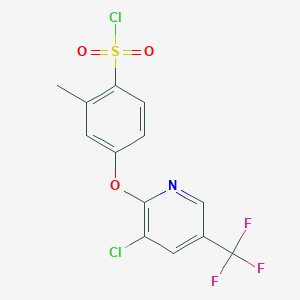

4-(3-氯-5-三氟甲基吡啶-2-氧基)-2-甲基苯磺酰氯

描述

“4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride” is a chemical compound with the CAS Number: 338422-71-2 . It has a molecular weight of 372.15 . The IUPAC name for this compound is 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonyl chloride .

Synthesis Analysis

The synthesis of compounds similar to “4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride” has been reported in the literature . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H6Cl2F3NO3S/c13-10-5-7 (12 (15,16)17)6-18-11 (10)21-8-1-3-9 (4-2-8)22 (14,19)20/h1-6H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 69-72°C .科学研究应用

合成和表征

化学品4-(3-氯-5-三氟甲基吡啶-2-氧基)-2-甲基苯磺酰氯通常参与复杂的合成过程。例如,它可以作为各种化合物生产中的关键中间体。一种用于相关化合物的新合成方法涉及特定硝基苯衍生物的氯磺化,导致用于杀虫剂生产的中间体。这展示了该化合物在合成农业重要化学品中的作用 (Xiao-hua Du et al., 2005)。

分子结构分析

在另一项研究中,从各种氨基酚合成了取代N-(2-羟基苯基)-2-((4-甲基苯磺酰)氨基)乙酰胺,并利用光谱学和晶体学进行了表征。这些化合物表现出分子内氢键结合,这对于理解它们的化学行为以及在染料合成和制药等各个领域的潜在应用至关重要 (T. Romero & Angela Margarita, 2008)。

化学选择性芳基化

该化合物的结构基序在化学选择性芳基化过程中非常有用。例如,相关苯甲酰氯中的三氟甲基基团可以被选择性地二芳基化,转化为二芳基羟甲基基团。这个过程展示了该化合物在有机合成中的实用性,特别是在修改芳香化合物以引入新的官能团方面 (A. Okamoto et al., 2010)。

染料中间体

在染料制造中,含有磺酰氯基团的中间体起着至关重要的作用。例如,报道了含有磺酰胺键的染料中间体的合成和表征,突出了这些化合物在开发具有所需性质的新染料中的重要性 (W. Bo, 2007)。

安全和危害

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

未来方向

Trifluoromethylpyridine derivatives, which include “4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

作用机制

Target of Action

The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence . They catalyze a post-translational modification that is crucial for bacterial growth .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTase . It interacts with the enzyme, inhibiting its function and leading to a decrease in bacterial cell viability . The compound shows submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Biochemical Pathways

The inhibition of PPTase by the compound affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase

Pharmacokinetics

It is noted that the compound has been optimized for potency

Result of Action

The result of the compound’s action is the thwarting of bacterial growth . By inhibiting PPTase, the compound attenuates secondary metabolism in bacteria, which in turn inhibits bacterial growth . It has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting that it may be effective in a variety of environments

生化分析

Biochemical Properties

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, this compound has been shown to interact with phosphopantetheinyl transferases, which are essential for bacterial cell viability and virulence . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity.

Cellular Effects

The effects of 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of secondary metabolites in bacterial cells, thereby thwarting bacterial growth . Additionally, it can induce changes in gene expression, leading to altered cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This compound is particularly effective in inhibiting bacterial phosphopantetheinyl transferases, which are crucial for the synthesis of essential metabolites . The inhibition of these enzymes results in the disruption of metabolic pathways, ultimately affecting bacterial growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects while effectively inhibiting target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects are often observed, where a specific dosage is required to achieve the desired biochemical response without causing significant toxicity.

Metabolic Pathways

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It affects metabolic flux and metabolite levels by inhibiting key enzymes in the pathways . This compound’s interaction with phosphopantetheinyl transferases, for example, disrupts the synthesis of essential metabolites, leading to altered metabolic activities in cells.

Transport and Distribution

Within cells and tissues, 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its overall activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical effects.

属性

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3NO3S/c1-7-4-9(2-3-11(7)23(15,20)21)22-12-10(14)5-8(6-19-12)13(16,17)18/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPNBYZFSUDQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

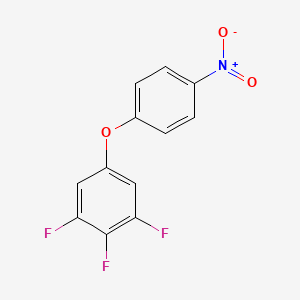

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

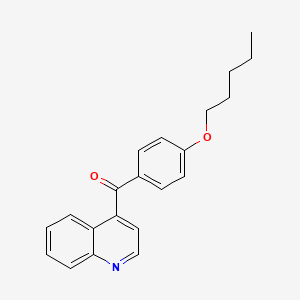

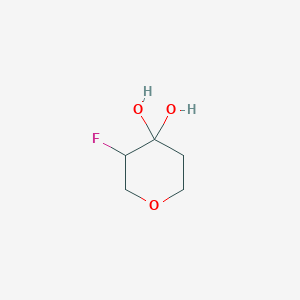

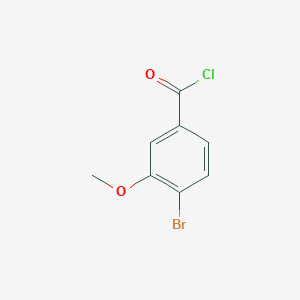

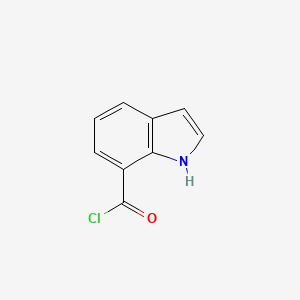

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)